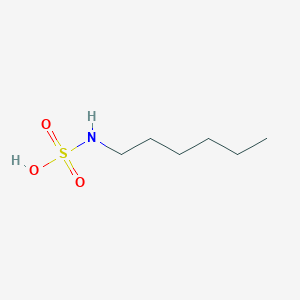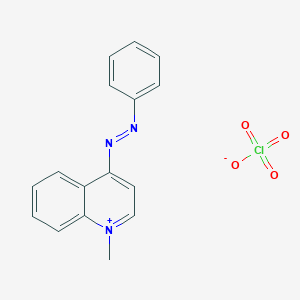
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one
Overview
Description
The compound of interest, 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one, is a derivative of the chromen-4-one family, which is characterized by a 2H-chromen-4-one core structure. This core is a bicyclic system consisting of a benzene ring fused to a pyran ring with a ketone functional group. The 4-fluorophenyl group at the 3-position and a hydroxy group at the 7-position are additional functional groups that modify the chemical and physical properties of the molecule .
Synthesis Analysis
The synthesis of chromen-4-one derivatives can be achieved through various methods. While the specific synthesis of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is not detailed in the provided papers, similar compounds have been synthesized using different approaches. For instance, one-pot synthesis methods have been developed for related compounds, such as 3-(furan-2-yl)-4H-chromen-4-ones, using K10 montmorillonite catalysis under solvent-free conditions . Another method involves the Knoevenagel reaction, which is a condensation reaction between a carbonyl compound and an active methylene compound . These methods highlight the versatility and adaptability of synthetic routes for chromen-4-one derivatives.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the presence of aromatic rings and heterocycles, which can influence the overall geometry and intermolecular interactions of the compound. For example, the crystal structure of a related compound, 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one, shows that the fluorophenyl ring and the benzene ring are inclined to one another, forming a herringbone pattern in the crystal lattice . This inclination is a common feature in the crystal packing of such compounds and can affect their physical properties and reactivity.
Chemical Reactions Analysis
Chromen-4-one derivatives can participate in various chemical reactions due to their reactive sites, such as the hydroxyl group and the carbonyl group. These functional groups can engage in hydrogen bonding, which is crucial for the formation of supramolecular assemblies in the solid state, as seen in the crystal structure of related compounds . The presence of a fluorine atom can also influence the reactivity of the compound by affecting the electron distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and absorption spectra. For instance, the ultraviolet/visible absorption spectra of a related compound were recorded in different solvents, showing sensitivity to solvent polarity and hydrogen bonding . The acid dissociation constants for chromen-4-one derivatives can be estimated using potentiometric and UV/vis titration experiments, which are important for understanding their behavior in different pH environments . The crystal structure can also provide insights into the stability of the compound, as seen in the formation of dimers through weak hydrogen bonds .
Scientific Research Applications
Spectral Analysis and Drug Interaction : Compounds like 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one have been analyzed for their spectroscopic properties and potential pharmaceutical applications. These compounds can interact with other materials like graphene, enhancing their physicochemical properties and potentially offering applications in drug delivery systems (J. S. Al-Otaibi et al., 2020).
Selective COX-2 Inhibition : A related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, has been characterized as a selective COX-2 inhibitor. This indicates potential for anti-inflammatory and pain relief medication applications (Kamal Rullah et al., 2015).
Catalysis in Organic Synthesis : These compounds are also used in catalyzing organic synthesis reactions, such as in the Michael addition for synthesizing Warfarin and its analogues. This showcases their utility in creating medically important compounds (Matteo Alonzi et al., 2014).
Antimicrobial Activity : Some fluorinated chromones, including those similar to 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one, have been tested for antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (S. G. Jagadhani et al., 2014).
Metal-Free Synthesis : In the context of green chemistry, these compounds are involved in metal- and solvent-free synthesis processes, indicating their role in environmentally friendly chemical synthesis (Jamal Rafique et al., 2017).
Bioimaging Applications : A derivative of this compound class, 3-((4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)ethynyl)-7-methoxy-2H-chromen-2-one, serves as a fluorescent probe for bioimaging, demonstrating its utility in medical diagnostics and research (Quan Hu et al., 2014).
Anticancer Activities : Compounds like 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one and their ruthenium complexes have been explored for their anticancer activities, particularly against breast cancer, indicating potential applications in cancer therapy (Ashutosh Kumar Singh et al., 2017).
properties
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKURPSCTYUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165976 | |
| Record name | 4'-Fluoro-7-hydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one | |
CAS RN |
15584-10-8 | |
| Record name | 3-(4-Fluorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15584-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-7-hydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015584108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Fluoro-7-hydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



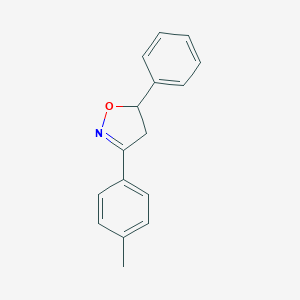
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
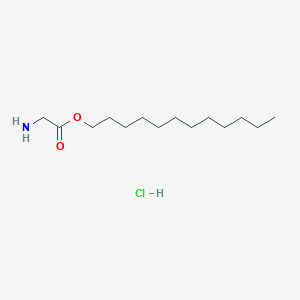
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
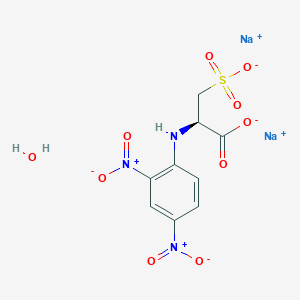
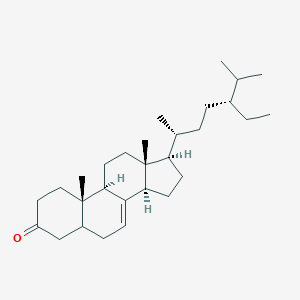
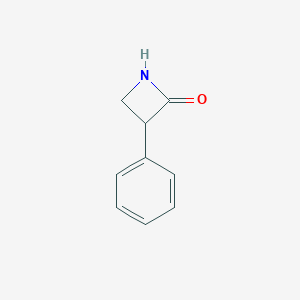
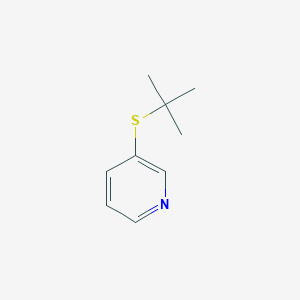
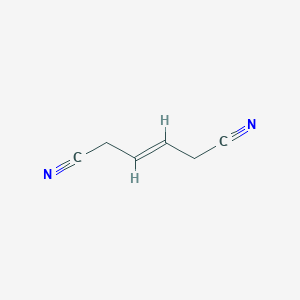
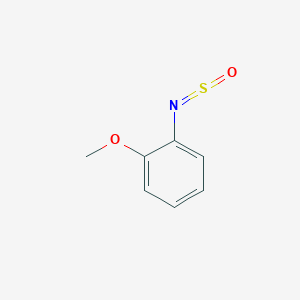
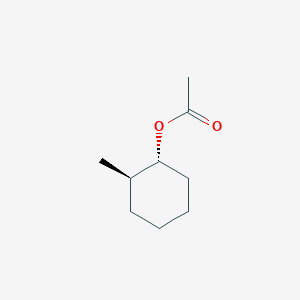
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
